2,3-dioxobutyl Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

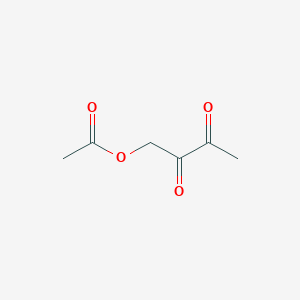

2,3-dioxobutyl Acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Synthetic Chemistry

1. Synthesis of Isocoumarins:

- 2,3-Dioxobutyl acetate plays a crucial role in synthesizing isocoumarins through intramolecular oxidative dehydrogenation reactions. These reactions often employ copper-based catalysts to enhance yield and selectivity .

- Case Study: A study indicated that using CuI as a catalyst at elevated temperatures resulted in yields exceeding 60% for specific substrates .

2. Pharmaceutical Development:

- The compound is utilized in the pharmaceutical industry for developing new drugs. Its derivatives are being explored for their potential therapeutic effects, particularly in cardiovascular treatments .

- Example: Azilsartan-2-hydroxy-3-oxobutyl acetate has been identified as a promising candidate due to its high purity (>95%) and efficacy in managing hypertension .

Material Science Applications

1. Polymer Chemistry:

- This compound is employed in the synthesis of polymers and copolymers. Its ability to act as a monomer allows for the creation of materials with tailored properties.

- Data Table: Polymer Properties

Polymer Type Monomer Used Properties Poly(ester) This compound High flexibility, thermal stability Copolymer Styrene + this compound Enhanced mechanical strength

2. Coatings and Adhesives:

- The compound's reactivity makes it suitable for formulating coatings and adhesives with improved adhesion properties and durability.

Environmental Applications

1. Atmospheric Chemistry:

- Research indicates that this compound can form through atmospheric reactions involving butyl acetates. This process highlights its relevance in environmental chemistry and air quality studies .

- Case Study: Investigations into the degradation pathways of volatile organic compounds (VOCs) have shown that understanding the behavior of compounds like this compound is essential for modeling atmospheric reactions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The chlorine atom in 2-chloro-3-oxobutyl acetate undergoes nucleophilic substitution under mild conditions. Key reagents and products include:

Mechanism : The electron-withdrawing oxo group enhances the electrophilicity of the adjacent carbon, facilitating S<sub>N</sub>2 displacement.

Reduction

The keto group in 3-oxobutyl acetate is reduced to a hydroxyl group:

Kinetics : Reduction with NaBH<sub>4</sub> follows pseudo-first-order kinetics (k=0.15min−1) in methanol .

Oxidation

Oxidation of the oxo group yields carboxylic acids or diketones:

Condensation and Cyclization Reactions

3-Oxobutyl acetate participates in aldol condensations and Michael additions:

Aldol Condensation with Formaldehyde

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HCHO, NaOH, H<sub>2</sub>O, RT | 3-(Hydroxymethyl)-3-oxobutyl acetate | 65% | |

| HCHO, Piperidine, Δ | 2-Methyl-3,5,5-triacetyltetrahydropyran-2-ol | 58% |

Michael Addition to Methyl Vinyl Ketone

| Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Diethylamine | H<sub>2</sub>O | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 72% |

Hydrolysis and Stability

3-Oxobutyl acetate hydrolyzes in aqueous environments:

| Condition | Half-Life | Products | Byproducts | Source |

|---|---|---|---|---|

| pH 7, 25°C | 48 h | 3-Oxobutanol + Acetic acid | None | |

| pH 2, 60°C | 2 h | 3-Oxobutanol + Acetic acid | Dehydration products |

Mechanism : Acid-catalyzed ester hydrolysis proceeds via a tetrahedral intermediate .

Comparative Reactivity of Analogues

| Compound | Electrophilicity (Relative to Ethyl Acetate) | Nucleophilic Substitution Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | Oxidation Susceptibility |

|---|---|---|---|

| 3-Oxobutyl acetate | 3.2× | 0.45 | High |

| 2-Chloro-3-oxobutyl acetate | 5.8× | 1.2 | Moderate |

| Butyl acetate | 1.0× | 0.02 | Low |

Eigenschaften

CAS-Nummer |

178764-95-9 |

|---|---|

Molekularformel |

C6H8O4 |

Molekulargewicht |

144.12 g/mol |

IUPAC-Name |

2,3-dioxobutyl acetate |

InChI |

InChI=1S/C6H8O4/c1-4(7)6(9)3-10-5(2)8/h3H2,1-2H3 |

InChI-Schlüssel |

ZHZHTSMRXAGQAN-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)COC(=O)C |

Kanonische SMILES |

CC(=O)C(=O)COC(=O)C |

Synonyme |

2,3-Butanedione, 1-(acetyloxy)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.